molecular formula C8H10N2O B038071 Cyclopropyl(pyrimidin-5-yl)methanol CAS No. 117975-22-1

Cyclopropyl(pyrimidin-5-yl)methanol

Cat. No. B038071
M. Wt: 150.18 g/mol
InChI Key: MSPRNXDRUFWZPM-UHFFFAOYSA-N
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Patent
US04875922

Procedure details

Using the general method of Example 1, cyclopropanecarboxaldehyde (19 g, 0.27 mol) was reacted with 5-bromopyrimidine (43.2 g, 0.27 mol) and n-butyl lithium (108.6 ml of 2.5M, 0.27 mol) to give the product as a pale yellow oil.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step Two
Quantity
108.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]=[O:5])[CH2:3][CH2:2]1.Br[C:7]1[CH:8]=[N:9][CH:10]=[N:11][CH:12]=1.C([Li])CCC>>[CH:1]1([CH:4]([C:7]2[CH:8]=[N:9][CH:10]=[N:11][CH:12]=2)[OH:5])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C1(CC1)C=O
Step Two
Name
Quantity
43.2 g
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
108.6 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(O)C=1C=NC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.